molecular formula C8H8ClNOS B14222807 Acetamide, N-[(4-chlorophenyl)thio]- CAS No. 532931-64-9

Acetamide, N-[(4-chlorophenyl)thio]-

Cat. No.: B14222807
CAS No.: 532931-64-9
M. Wt: 201.67 g/mol
InChI Key: UPTVSLFXVMMJJF-UHFFFAOYSA-N
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Description

Acetamide, N-[(4-chlorophenyl)thio]- is a chemical compound with the molecular formula C₈H₈ClNO. It is also known by other names such as 4-Chloroacetanilide and N-(4-Chlorophenyl)acetamide . This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

[ \text{4-Chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-[(4-chlorophenyl)thio]-} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[(4-chlorophenyl)thio]- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetanilide: Similar structure but lacks the thio group.

    N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-Nitrophenyl)acetamide: Contains a nitro group instead of chlorine.

Uniqueness

Acetamide, N-[(4-chlorophenyl)thio]- is unique due to the presence of both the acetamide and thio groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

532931-64-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C8H8ClNOS/c1-6(11)10-12-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

UPTVSLFXVMMJJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSC1=CC=C(C=C1)Cl

Origin of Product

United States

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